3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline
Overview
Description
3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline typically involves multi-step reactions. One common method is the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction can be carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the quinoline core or the substituents.
Substitution: Halogenation or nitration can be performed on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-(Pyrrolidin-1-yl)quinoline: Lacks the 4-methylphenyl group.
3-(Phenyl)-2-(pyrrolidin-1-yl)quinoline: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline is unique due to the presence of both the 4-methylphenyl and pyrrolidin-1-yl groups. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-pyrrolidin-1-ylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-15-8-10-16(11-9-15)18-14-17-6-2-3-7-19(17)21-20(18)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIOVMIBWCDOTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249174 | |
Record name | 3-(4-Methylphenyl)-2-(1-pyrrolidinyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339102-78-2 | |
Record name | 3-(4-Methylphenyl)-2-(1-pyrrolidinyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339102-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylphenyl)-2-(1-pyrrolidinyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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